

An In-depth Technical Guide to the Photophysical Properties of Pigment Yellow 139

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 139 (PY 139) is a high-performance organic pigment belonging to the isoindoline class. Chemically identified as 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, it is known for its reddish-yellow shade, excellent lightfastness, and thermal stability.[1][2] While its primary applications are in demanding industrial sectors such as plastics, coatings, and inks, its characteristic luminescence and status as a biological dye suggest potential utility in scientific research and development.[3][4] This guide provides a detailed overview of the core photophysical properties of **Pigment Yellow 139**, outlines experimental protocols for their measurement, and presents logical workflows for its characterization.

Core Photophysical and Physicochemical Properties

Pigment Yellow 139 exhibits strong fluorescence and remarkable stability, which are key characteristics for a range of advanced applications.[3] Its properties are largely dictated by its rigid, planar isoindoline structure. The quantitative photophysical and related properties are summarized below.



| Property | Value | Source(s) |
|-----------------------------------|--------------------------------------|------------|
| Chemical Class | Isoindoline | [1][2] |
| Molecular Formula | C16H9N5O6 | [5] |
| Molecular Weight | 367.27 g/mol | [5] |
| Appearance | Yellow to reddish-yellow powder | [4][5] |
| Excitation Wavelength (λex) | 530 nm | [3] |
| Max. Emission Wavelength (λem) | 572 nm | [3] |
| Stokes Shift | ~42 nm | Calculated |
| Max. Absorption Wavelength (λabs) | 595 nm* | [5][6] |
| Lightfastness (1-8 scale) | 7 - 8 (Excellent) | [7][8] |
| Heat Stability (in HDPE) | 240 - 260 °C | [4][7] |
| Solubility | Virtually insoluble in most solvents | [1][2] |
| Specific Gravity | ~1.7 g/cm ³ | [7] |

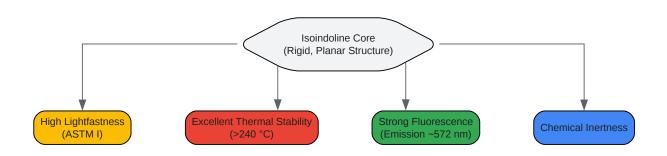
*Note: There is a discrepancy in the reported maximum absorption wavelength. Some commercial datasheets report 595 nm, while experimental studies show strong excitation at 530 nm, which is more consistent with its yellow-orange color and the observed emission at 572 nm. Researchers should experimentally determine the optimal absorption/excitation wavelength for their specific application and dispersion.

Logical & Experimental Workflows Structure-Property Relationship

The robust performance of **Pigment Yellow 139** is intrinsically linked to its molecular structure. The isoindoline core provides a rigid and conjugated system that is fundamental to its high



stability and strong fluorescence.

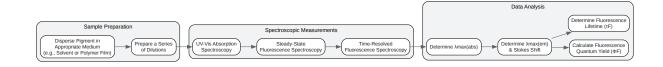


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Fig. 1: Relationship between the isoindoline structure and key properties of PY 139.

Experimental Workflow for Photophysical Characterization

A systematic approach is required to accurately characterize the photophysical properties of a pigment like PY 139. The following workflow outlines the key stages from sample preparation to data analysis.



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Fig. 2: Standard experimental workflow for photophysical analysis of pigments.

Experimental Protocols



Detailed methodologies are crucial for obtaining reproducible and accurate data. Given PY 139's insolubility, sample preparation is a critical step.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax(abs)) of **Pigment Yellow 139**.

Materials:

- Pigment Yellow 139 powder.
- High-purity solvent (e.g., ethanol, acetone) or a transparent polymer matrix (e.g., PMMA).
- Dual-beam UV-Vis spectrophotometer.
- Quartz cuvettes (1 cm path length) or transparent films.
- Ultrasonic bath.

Protocol:

- Sample Preparation (Dispersion Method):
 - Accurately weigh a small amount of PY 139 powder (e.g., 1 mg).
 - Add it to a known volume of solvent (e.g., 10 mL).
 - Disperse the pigment using an ultrasonic bath for 15-30 minutes to create a fine, homogeneous suspension. Due to insolubility, this will be a measurement of an extinction spectrum (absorption + scattering).
 - Immediately before measurement, ensure the dispersion is well-mixed.
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
 - Set the wavelength range for scanning (e.g., 300 nm to 800 nm).



Measurement:

- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank in the reference beam path and record a baseline.
- Replace the blank with the cuvette containing the pigment dispersion.
- Measure the absorption spectrum. The absorbance values at the peak should ideally be within the linear range of the instrument (typically 0.1 to 1.0 A.U.) to ensure accuracy.
- Identify the wavelength(s) of maximum absorbance (λmax).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ ex, λ em) and characterize the fluorescence profile.

Materials:

- Pigment dispersion (prepared as for UV-Vis).
- Spectrofluorometer with excitation and emission monochromators.
- Quartz cuvettes (4-sided polished).

Protocol:

- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to stabilize.
 - Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
- Emission Spectrum Measurement:
 - Place the cuvette with the pigment dispersion in the sample holder.



- Set the excitation monochromator to the determined λmax(abs) (e.g., 530 nm).[3]
- Scan the emission monochromator across a relevant range (e.g., 540 nm to 800 nm) to record the fluorescence emission spectrum.[3]
- The peak of this spectrum is the maximum emission wavelength (λem).
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the determined λem (e.g., 572 nm).
 - Scan the excitation monochromator over a range preceding the emission wavelength (e.g., 300 nm to 560 nm).
 - The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelengths.

Fluorescence Quantum Yield (ΦF) and Lifetime (τF) Determination (General Protocol)

While specific values for PY 139 are not readily available in the literature, the following are standard methods for their determination.

- Quantum Yield (Relative Method): The quantum yield can be determined by comparing the
 integrated fluorescence intensity of the PY 139 dispersion to that of a well-characterized
 standard with a known quantum yield and similar absorption/emission range (e.g.,
 Rhodamine 6G). The measurement requires dilute samples with low absorbance (<0.1) to
 minimize reabsorption effects.
- Fluorescence Lifetime (Time-Correlated Single Photon Counting TCSPC): This is the most common technique for measuring fluorescence lifetime.[10][11] The pigment dispersion is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser). The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly. A histogram of these delay times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).[10]



Applications in Research and Drug Development

While PY 139 is not a conventional therapeutic agent, its properties could be leveraged in several research contexts:

- Biological Indicator: As a "biological dye," its fluorescence could be used for staining or as an inert marker in biological systems, provided its insolubility and potential for aggregation are managed.[12]
- Fluorescent Probe Development: The stable isoindoline core could serve as a scaffold for developing new fluorescent probes. Functionalization of the molecule could introduce specificity for certain analytes or biological targets.
- Drug Delivery: Micronized or nano-formulations of PY 139 could be explored as fluorescently traceable carriers in drug delivery systems, allowing for visualization and tracking of the delivery vehicle.

Conclusion

Pigment Yellow 139 is a robust fluorophore characterized by its exceptional stability and strong emission in the yellow-orange region of the spectrum. Its photophysical properties are directly attributable to its isoindoline chemical structure. While detailed quantum efficiency and lifetime data remain to be published, the protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and similar pigment systems. Its high performance and strong luminescence make it a person of interest not only for industrial applications but also as a potential platform for the development of advanced materials in scientific and biomedical research.

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